molecular formula C22H30O15 B13435746 4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate

4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate

Cat. No.: B13435746
M. Wt: 534.5 g/mol
InChI Key: USXJUXMLGWBRHW-AAYBUQPESA-N
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Description

4-O-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-D-xylopyranose Triacetate; (3R,4S,5R)-5-(((2S,3R,4S,5R)-3,4,5-Triacetoxytetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl Triacetate is a complex carbohydrate derivative. This compound is characterized by its multiple acetyl groups and xylopyranosyl units, which are common in the synthesis of oligosaccharides and polysaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the acetylation of xylopyranose units. The process may include:

    Protection of Hydroxyl Groups: Using protecting groups to prevent unwanted reactions.

    Glycosylation: Formation of glycosidic bonds between xylopyranose units.

    Acetylation: Introduction of acetyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production may involve large-scale acetylation and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert acetyl groups to hydroxyl groups.

    Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of oligosaccharides and polysaccharides.

    Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.

Biology

    Cell Surface Interactions: Studied for its role in cell surface interactions and signaling.

    Enzyme Substrates: Used as substrates for glycosidases and glycosyltransferases.

Medicine

    Drug Delivery: Potential use in targeted drug delivery systems.

    Vaccine Development: Studied for its role in the development of carbohydrate-based vaccines.

Industry

    Food Industry: Used as a sweetener or stabilizer.

    Cosmetics: Incorporated in formulations for its moisturizing properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetyl groups and glycosidic bonds play a crucial role in these interactions, influencing the compound’s stability, solubility, and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-(2,3,4-Tri-O-acetyl-beta-D-glucopyranosyl)-D-glucopyranose Triacetate
  • 4-O-(2,3,4-Tri-O-acetyl-beta-D-galactopyranosyl)-D-galactopyranose Triacetate

Uniqueness

The unique combination of xylopyranosyl units and multiple acetyl groups distinguishes this compound from other carbohydrate derivatives. Its specific structure allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C22H30O15

Molecular Weight

534.5 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C22H30O15/c1-9(23)31-15-7-30-22(20(35-13(5)27)17(15)32-10(2)24)37-16-8-29-21(36-14(6)28)19(34-12(4)26)18(16)33-11(3)25/h15-22H,7-8H2,1-6H3/t15-,16-,17+,18+,19-,20-,21?,22+/m1/s1

InChI Key

USXJUXMLGWBRHW-AAYBUQPESA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2COC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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